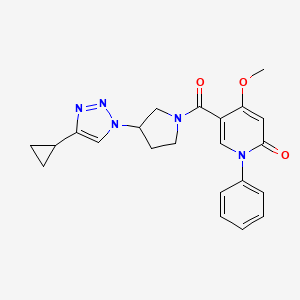

5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]-4-methoxy-1-phenylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-30-20-11-21(28)26(16-5-3-2-4-6-16)13-18(20)22(29)25-10-9-17(12-25)27-14-19(23-24-27)15-7-8-15/h2-6,11,13-15,17H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSKNMUQLJKNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(C=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a Mannich reaction or reductive amination.

Coupling Reactions: The triazole and pyrrolidine intermediates are then coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The triazole and pyrrolidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Medicinally, this compound could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors involved in diseases.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating their function. The triazole ring is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which could be crucial for its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several heterocyclic derivatives reported in the literature. Below is a comparative analysis based on structural features, synthetic approaches, and inferred properties:

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycles: The target compound’s pyridin-2-one core differs from pyridine (8q) or pyridazine (10f) analogs. Pyridazine derivatives (e.g., 10f) exhibit greater planarity, which may influence binding to flat enzymatic pockets, whereas the pyrrolidine-triazole group in the target compound introduces conformational flexibility .

Substituent Effects: The 4-cyclopropyl-1,2,3-triazole in the target compound is distinct from the methylpyrazole groups in 8q and 10f. Methoxy and phenyl groups on the pyridin-2-one ring may enhance π-π stacking and hydrophobic interactions, analogous to the trifluoromethylphenoxy group in 10f, which is known to boost lipophilicity and target affinity .

In contrast, 8q and 10f rely on nucleophilic aromatic substitution for pyrazole functionalization . Purification via silica gel chromatography (common in and ) would be critical for isolating the target compound due to its polar carbonyl and triazole groups .

Biological Relevance: While 8q and 10f are validated human DHODH inhibitors, the target compound’s biological activity remains uncharacterized in the provided evidence.

Research Findings and Implications

- Structural Insights : The triazole-pyrrolidine-carbonyl chain in the target compound may mimic natural substrates in enzymatic binding sites, as seen in triazole-containing antifungals (e.g., voriconazole) .

- Limitations : The absence of crystallographic data (e.g., via SHELXL ) for the target compound hinders precise geometric analysis, which is critical for structure-based drug design.

Biological Activity

The compound 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one is a novel synthetic organic molecule that incorporates a triazole ring, pyrrolidine moiety, and a methoxy-substituted phenylpyridine. This structural complexity suggests potential biological activities that warrant detailed investigation. This article summarizes the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Structural Features and Synthesis

The compound's structure can be broken down into key components:

- Triazole Ring : Known for its role in medicinal chemistry, triazoles often exhibit antifungal and antibacterial properties.

- Pyrrolidine Moiety : This five-membered ring is frequently found in bioactive compounds and can influence pharmacokinetics and receptor interactions.

- Phenylpyridine : This structure is associated with various biological activities, including anticancer effects.

The synthesis typically involves multi-step organic reactions, including the formation of the triazole ring via Huisgen cycloaddition and subsequent functionalization to introduce the pyrrolidine and phenylpyridine components.

Anticancer Properties

Research indicates that compounds with similar structural motifs have exhibited significant anticancer activity. For instance:

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Studies have shown that pyrrolidine derivatives can selectively target CK1 kinases, which are implicated in various cancers .

| Compound | Target | IC50 (µM) |

|---|---|---|

| Pyrrolidine Derivative A | CK1γ | 0.011 |

| Pyrrolidine Derivative B | CK1ε | 0.024 |

These findings suggest that this compound may also possess similar kinase inhibitory properties.

Antimicrobial Activity

The presence of the triazole ring is notable for its antimicrobial activity. Compounds featuring this moiety have demonstrated efficacy against various bacterial strains. The proposed mechanism includes interference with cell wall synthesis or inhibition of nucleic acid metabolism.

Structure-Activity Relationship (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Cyclopropyl Substitution : The cyclopropyl group may enhance binding affinity to target proteins due to unique steric and electronic properties.

Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl Group | Increased potency against kinases |

| Methoxy Group | Improved solubility and bioavailability |

| Triazole Ring | Enhanced antimicrobial action |

Case Studies

Several studies have explored similar compounds with promising results:

- Pyrrolidine Derivatives in Cancer Therapy : A study demonstrated that pyrrolidine-based compounds showed selective cytotoxicity against breast cancer cell lines, suggesting potential for further development in targeted cancer therapies .

- Triazole Compounds Against Fungal Infections : Research highlighted the effectiveness of triazole derivatives in treating resistant fungal infections, underscoring the therapeutic potential of this functional group.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

The compound’s complexity arises from its triazole-pyrrolidine-pyridinone hybrid structure. Key challenges include regioselective triazole formation and stereochemical control during pyrrolidine functionalization. A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole synthesis , followed by coupling reactions (e.g., amide bond formation) under anhydrous conditions to minimize side reactions. Reflux in aprotic solvents like DMF or THF is often employed to enhance reaction efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

High-resolution mass spectrometry (HRMS) and H/C NMR are critical for confirming molecular weight and structural integrity. For purity assessment, reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is recommended due to the compound’s aromatic and polar functional groups . X-ray crystallography may resolve stereochemical ambiguities, as demonstrated for analogous triazole-pyrrolidine systems .

Q. How does the cyclopropyl group on the triazole moiety influence the compound’s stability?

Cyclopropyl substituents enhance steric protection of the triazole ring, reducing susceptibility to oxidative degradation. However, under acidic conditions (pH < 3), the cyclopropyl ring may undergo strain-induced ring-opening, necessitating pH-controlled storage (pH 6–8) . Stability studies using accelerated thermal degradation (40–60°C) and UV-Vis monitoring are advised for long-term storage protocols .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data across different assays?

Discrepancies often arise from assay-specific conditions (e.g., solvent effects, protein binding). To mitigate this:

- Use orthogonal assays (e.g., enzyme inhibition + cell-based viability) to cross-validate results.

- Perform solubility studies (e.g., dynamic light scattering) to ensure compound homogeneity in biological buffers .

- Control for metabolic instability using liver microsome assays .

| Factor Causing Contradiction | Solution |

|---|---|

| Solvent-induced aggregation | Use co-solvents (e.g., DMSO ≤ 0.1%) |

| Off-target effects | CRISPR/Cas9 gene knockout controls |

| Batch-to-batch variability | Rigorous QC via HPLC and NMR |

Q. How can the synthetic route be optimized to improve yield of the pyrrolidine-1-carbonyl intermediate?

The pyrrolidine-1-carbonyl moiety is prone to racemization during coupling. Optimization strategies include:

- Employing coupling agents like HATU or EDCI/HOBt to minimize side reactions.

- Using chiral auxiliaries (e.g., Evans oxazolidinones) to preserve stereochemistry .

- Monitoring reaction progress via H NMR to terminate reactions at >90% conversion .

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like kinases or GPCRs. Focus on:

- Triazole moiety : Hydrogen bonding with catalytic residues.

- Cyclopropyl group : Hydrophobic interactions in binding pockets . Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .

Methodological Considerations for Data Reproducibility

Q. How should researchers address batch-dependent variability in biological activity?

Q. What are best practices for evaluating the compound’s pharmacokinetic properties in preclinical models?

- Absorption : Caco-2 cell monolayer assays for intestinal permeability.

- Metabolism : Liver microsome stability tests (human/rodent).

- Excretion : Radiolabeled compound tracking in urine/feces . Prioritize compounds with a >2-hour plasma half-life in rodent models for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.